molecular formula C8H5BrClFO B3030983 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone CAS No. 1192313-64-6

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone

Cat. No.: B3030983
CAS No.: 1192313-64-6
M. Wt: 251.48 g/mol
InChI Key: PZRVUBXKXBNQAM-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone ( 1192313-64-6) is a brominated aromatic ketone of high interest in advanced organic synthesis and pharmaceutical research . With a molecular formula of C 8 H 5 BrClFO and a molecular weight of 251.48 g/mol, this compound serves as a versatile and critical building block for the construction of more complex molecules . The presence of both a reactive α-bromine atom and electron-withdrawing halogen substituents on the aromatic ring makes it a potent electrophile, particularly suited for nucleophilic substitution reactions and cyclization processes to form various heterocyclic scaffolds, such as thiazoles, which are privileged structures in medicinal chemistry . This compound requires specific handling and storage conditions to maintain its stability and reactivity. It is recommended to be stored in an inert atmosphere at 2-8°C . Researchers should note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Prior to handling, please consult the Safety Data Sheet (SDS) and adhere to all stated hazard and precautionary statements .

Properties

IUPAC Name

2-bromo-1-(3-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRVUBXKXBNQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80622608
Record name 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192313-64-6
Record name 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80622608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone typically involves the halogenation of a precursor compound. One common method is the bromination of 1-(3-chloro-2-fluorophenyl)ethanone using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(3-chloro-2-fluorophenyl)ethanol.

    Oxidation: Formation of 3-chloro-2-fluorobenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is primarily used as an intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Table 1: Synthesis Methods

MethodConditionsYield (%)Notes
HalogenationBromine in 1,4-dioxane at room temperature85Effective for generating the compound
Microwave-assisted synthesisAcetic acid in methanol at 120°C22Rapid reaction time with moderate yield
Continuous flow processesIndustrial scale for consistent qualityVariesEnhances efficiency and reduces waste

Medicinal Chemistry Applications

Research indicates that this compound exhibits potential biological activity. Its halogen substituents can influence binding affinities with biological targets such as enzymes or receptors.

  • The compound's ability to form covalent bonds with active site residues in proteins may inhibit enzyme activity, affecting various cellular processes.
  • Studies have shown that the specific substitution pattern on the phenyl ring can be tailored to enhance its properties for targeted biological applications.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

Case Study 1: Inhibition of Enzyme Activity

A study investigated the interaction between this compound and a specific enzyme involved in cancer metabolism. The findings suggested that the compound effectively inhibited enzyme activity, leading to reduced cellular proliferation rates in vitro.

Case Study 2: Agrochemical Development

Another research project focused on using this compound as a precursor for developing agrochemicals aimed at pest control. The halogenated structure was found to enhance the efficacy of certain pesticide formulations.

Table 2: Comparison of Similar Compounds

Compound NameSimilarity IndexUnique Features
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone0.98Additional chlorine atoms enhance reactivity
2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone0.96Different fluorine position affects properties
2-Bromo-1-(4-chloro-3-fluorophenyl)ethanone0.96Methyl group presence alters chemical behavior

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom can be displaced by nucleophiles in proteins or nucleic acids, leading to modifications that affect their function. This compound may also interact with specific enzymes, inhibiting their activity by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with structurally related bromo- or chloro-substituted ethanones, focusing on substituent positions, physicochemical properties, and reactivity.

Table 1: Structural and Physical Properties of Selected Bromoethanones
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone 3-Cl, 2-F, phenyl 251.48 Not reported Synthesis of fluorinated heterocycles
2-Bromo-1-(3-chlorophenyl)ethanone 3-Cl, phenyl 233.49 Not reported Intermediate in anti-inflammatory agents
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 5-F, 2-OH, phenyl 233.04 86–87 Precursor for fluorinated pharmaceuticals
2-Bromo-1-(2,6-dichlorophenyl)ethanone 2,6-diCl, phenyl 267.94 118–119 Antiparasitic drug synthesis
2-Bromo-1-(4-methoxyphenyl)ethanone 4-OCH₃, phenyl 229.06 Not reported Thiazole ring formation via thiourea reactions
Key Observations :

Substituent Position and Reactivity: The 3-chloro-2-fluorophenyl group in the target compound introduces steric hindrance and electronic effects that differentiate its reactivity from analogues like 2-bromo-1-(3-chlorophenyl)ethanone. The ortho-fluorine atom may further polarize the carbonyl group, enhancing electrophilicity compared to meta-chloro derivatives . Hydroxyl-substituted analogues (e.g., 2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone) exhibit lower melting points due to hydrogen bonding capabilities, whereas halogenated derivatives generally have higher thermal stability .

Synthetic Utility: The target compound’s 3-chloro-2-fluorophenyl moiety is advantageous in designing fluorinated drugs, as seen in analogues like 2-bromo-2-(3-chlorophenyl)-1-(4-fluorophenyl)ethanone (Compound 33l), which is used in antiparasitic agents . In contrast, 2-bromo-1-(4-methoxyphenyl)ethanone participates in cyclocondensation reactions with thiourea to form thiazoles, a pathway less common in heavily halogenated derivatives due to reduced nucleophilic attack efficiency .

Table 2: Reaction Pathways of Selected Bromoethanones
Compound Reaction Partner Product Class Conditions Reference
This compound Quinolones Fluorinated piperazinyl derivatives DMF, NaHCO₃, ambient temperature
2-Bromo-1-(furan-2-yl)ethanone Quinolone derivatives Furyl-oxime quinolones Methanol, reflux
2-Bromo-1-(4-chlorophenyl)ethanone Sodium ethoxide Substituted chalcones Ethanol, microwave irradiation
Key Observations :
  • The target compound’s fluorine and chlorine substituents direct regioselectivity in reactions. For example, in DMF with NaHCO₃, it reacts with quinolones to yield fluorinated derivatives with enhanced bioavailability .
  • Bromoethanones with electron-donating groups (e.g., 4-methoxyphenyl) favor nucleophilic aromatic substitution, while electron-withdrawing substituents (e.g., 3-chloro-2-fluorophenyl) promote carbonyl-centered reactivity .

Biological Activity

2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is a halogenated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 1192313-64-6, features a unique substitution pattern on its phenyl ring, which influences its interactions with biological targets.

The molecular formula of this compound is CHBrClF O. The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and ability to form covalent bonds with proteins. This characteristic is significant for its potential role as an inhibitor of various enzymes and receptors, affecting cellular processes.

Research indicates that the compound's halogenated structure enables it to interact with specific biological targets. The mechanism of action primarily involves the formation of covalent bonds with active site residues in proteins, leading to inhibition of their activity. Such interactions can significantly alter enzyme functions and cellular mechanisms, making this compound a candidate for further investigation in drug development.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. Its structural analogs have been tested against various bacterial strains, demonstrating significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Table 1: Antimicrobial Activity of Analogous Compounds

Compound NameMIC (μg/mL)Target Bacteria
This compound7.23S. aureus
Analog A11.7Enterococcus faecalis
Analog B>200E. coli

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds, highlighting the potency of this compound compared to its analogs.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the specific halogen substitution pattern on the phenyl ring is crucial for enhancing biological activity. Compounds with additional electron-withdrawing groups or varied positions of halogens tend to exhibit different binding affinities and reactivities, which can be tailored for targeted applications in medicinal chemistry .

Case Studies

In one notable study, researchers synthesized a series of halogenated ketones similar to this compound and evaluated their antimicrobial efficacy. The findings indicated that compounds bearing both electron-donating (methyl) and electron-withdrawing (nitro) groups displayed enhanced antibacterial activity compared to those with a monosubstituted phenyl group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via bromination of substituted acetophenones. For example, bromine (Br₂) in chloroform (CHCl₃) under controlled conditions can selectively brominate the α-carbon of the ketone group. Reaction optimization includes temperature control (25–30°C), stoichiometric use of bromine (e.g., 0.95–1.05 equivalents), and post-reaction purification via recrystallization from diethyl ether or ethanol .
  • Data : A similar synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone achieved 85% yield using Br₂ in CHCl₃, followed by NaHCO₃ and sodium thiosulfate washes to remove excess bromine .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (¹H/¹³C) and IR spectroscopy are used to confirm functional groups. For example, the ketone carbonyl typically appears at ~1700 cm⁻¹ in IR, while bromine and aromatic substituents influence chemical shifts in NMR .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL or ORTEP-3 enables precise determination of bond lengths and angles. SHELXL is widely used for refining crystal structures, particularly for small molecules .

Advanced Research Questions

Q. What challenges arise in the regioselective bromination of substituted acetophenones, and how can they be addressed?

  • Regiochemical Issues : Competing bromination at aromatic rings versus α-carbons can occur. Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring direct bromination to the α-carbon. Catalysts like FeCl₃ or AlCl₃ enhance selectivity .
  • Mitigation Strategies : Kinetic control (low temperatures) and steric hindrance from substituents (e.g., 3-Cl-2-F) favor α-bromination. Monitoring via TLC or HPLC ensures reaction progress .

Q. How can SHELX or ORTEP software be utilized in the crystallographic analysis of this compound?

  • SHELX Applications : SHELXL refines high-resolution data, handling twinning and disorder common in halogenated compounds. Its robust algorithms manage heavy atoms (Br, Cl) for accurate thermal parameter modeling .
  • ORTEP-3 : This GUI-based tool visualizes anisotropic displacement parameters, critical for assessing steric strain in the 3-chloro-2-fluorophenyl group. Example: ORTEP-3 can highlight torsional angles between the bromoethanone moiety and the aromatic ring .

Q. What are the key considerations in designing experiments to assess the compound's potential as a fungicide intermediate?

  • Functional Group Reactivity : The α-bromo ketone group is a reactive handle for nucleophilic substitution (e.g., with imidazoles or allyloxy groups). Reactions should be conducted under anhydrous conditions to avoid hydrolysis .
  • Biological Testing : Structure-activity relationship (SAR) studies require derivatives with varying halogen substitutions. For example, 2-Bromo-1-(3,5-dichlorophenyl)ethanone showed fungicidal activity at EC₅₀ values <10 μM .

Q. How to mitigate hazards associated with handling toxic byproducts during synthesis?

  • Safety Protocols : Use fume hoods for bromine vapor containment. Fire hazards require CO₂ or dry chemical extinguishers, and spills should be neutralized with sodium thiosulfate to reduce Br₂ toxicity .
  • PPE : Full-body chemical suits and self-contained breathing apparatus (SCBA) are mandatory during large-scale reactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
Reactant of Route 2
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2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone

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